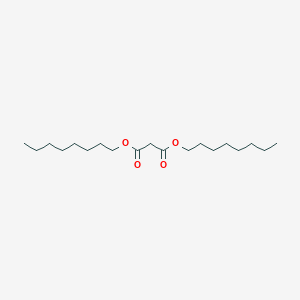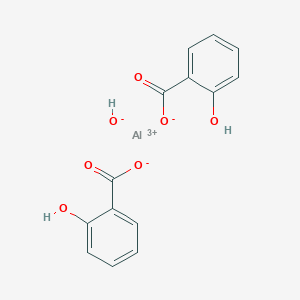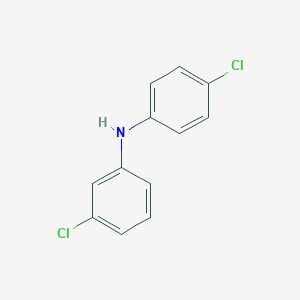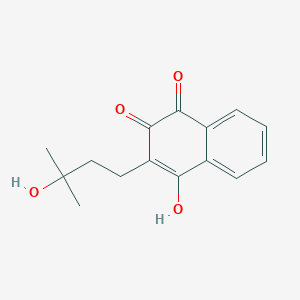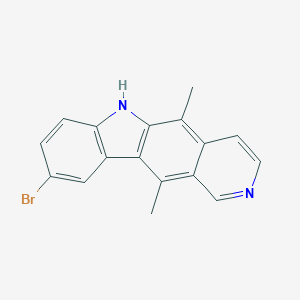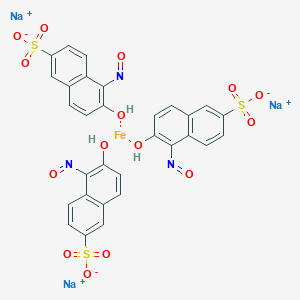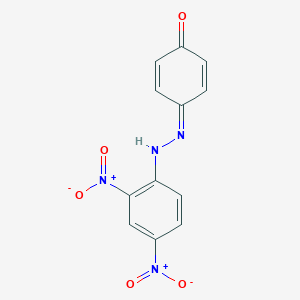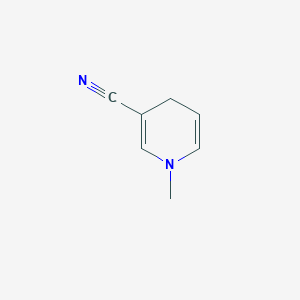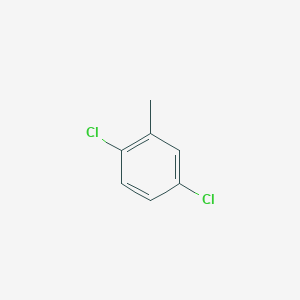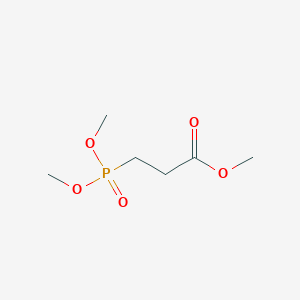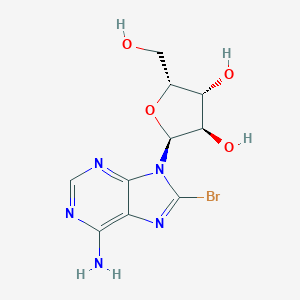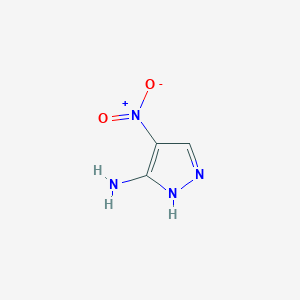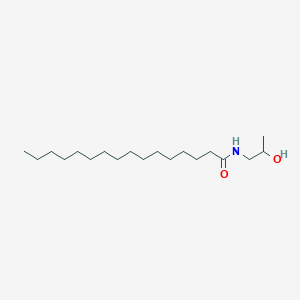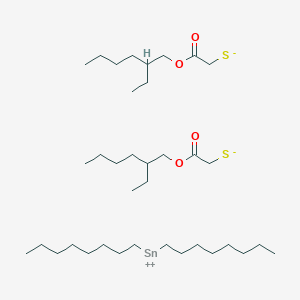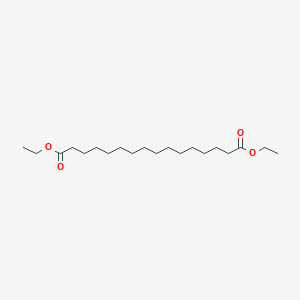
Diethyl hexadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hexadecanedioate (DEHD) is a chemical compound that belongs to the family of diesters. DEHD is a colorless, odorless, and waxy substance that has various applications in the field of scientific research.
Wirkmechanismus
Diethyl hexadecanedioate acts as a substrate for the enzymes involved in the metabolism of fatty acids. It is converted into hexadecanedioic acid and ethanol by the action of esterases and alcohol dehydrogenases. Hexadecanedioic acid is further metabolized by beta-oxidation in the mitochondria, yielding acetyl-CoA and other intermediates of the citric acid cycle. The metabolism of Diethyl hexadecanedioate affects the energy metabolism, lipid metabolism, and oxidative stress in the cells.
Biochemische Und Physiologische Effekte
Diethyl hexadecanedioate has various biochemical and physiological effects on the cells and tissues. It alters the membrane fluidity, permeability, and stability by incorporating into the lipid bilayer. It affects the activity of membrane-bound enzymes, ion channels, and receptors by modulating the lipid composition of the membrane. Diethyl hexadecanedioate also affects the gene expression, protein synthesis, and cell signaling pathways by activating or inhibiting the transcription factors and signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl hexadecanedioate has several advantages and limitations for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also a model compound for studying the metabolism of fatty acids in the liver and other tissues. However, Diethyl hexadecanedioate has limited solubility in water and may require the use of organic solvents for its application. It may also interfere with the activity of some enzymes and receptors by altering the lipid composition of the membrane.
Zukünftige Richtungen
Diethyl hexadecanedioate has several future directions for scientific research. It can be used as a tool for studying the effects of fatty acid esters on the structure and function of biological membranes. It can also be used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. Moreover, Diethyl hexadecanedioate can be modified to improve its solubility, stability, and bioavailability for its application in drug delivery and gene therapy.
Synthesemethoden
Diethyl hexadecanedioate is synthesized by the reaction of hexadecanedioic acid with ethanol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification and distillation. The yield of Diethyl hexadecanedioate depends on the reaction conditions, such as the concentration of reactants, temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Diethyl hexadecanedioate has various applications in the field of scientific research. It is used as a solvent, plasticizer, and lubricant in the manufacturing of polymers, resins, and coatings. Diethyl hexadecanedioate is also used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. It is used to investigate the effects of fatty acid esters on the structure and function of biological membranes.
Eigenschaften
CAS-Nummer |
15786-31-9 |
|---|---|
Produktname |
Diethyl hexadecanedioate |
Molekularformel |
C20H38O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
diethyl hexadecanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
AHIOKFKBLGHSSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
Synonyme |
Hexadecanedioic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



